molecular formula C10H8F4O2 B8711663 2-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

2-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

Cat. No. B8711663
M. Wt: 236.16 g/mol
InChI Key: HHXXZBWLDIJLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine 6-fluorotryptamine hydrochloride (90 g, 0.419 mol) and water (900 ml). Add an aqueous solution of NaOH (2N, 230 ml) and dichloromethane (900 ml). After 1 hour, separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash water, dry over MgSO4, and evaporate to a residue. Combine the residue and toluene (200 ml) and evaporate to give 78.45 g of a brown oil. Combine the above 78.5 g with another 41.4 g batch to provide 6-fluorotryptamine. Combine 6-fluorotryptamine (119.85) and ethanol (3.325 L), add 2,2,3,3-tetrafluoropropoxybenzaldehyde (176 g, 0.745 moles, 1.2 equiv.) and 150 g of molecular sleve 3 Å. Heat to reflux. After 2 hours, cool to RT room temperature and add NaBH4 (35.2 g, 0.93 mol, 1.5 equiv.). After 1 hour, filter through celite and wash with 500 ml of ethanol. Evaporate the filtrate under reduced pressure to give an oily residue. Partition the residue between water and dichloromethane. Separate the layers, extract the aqueous later with dichloromethane, combine organic layers, wash with brine and dry over MgSO4. Filter and evaporate under reduced pressure to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
3.325 L
Type
reactant
Reaction Step One
Name
Quantity
35.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][CH:13]=1)[C:7]([CH2:8][CH2:9][NH2:10])=[CH:6][NH:5]2.[F:14][C:15]([F:29])([CH:26]([F:28])[F:27])[CH2:16][O:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1C=O.[BH4-].[Na+].[CH2:32](O)C>>[F:1][C:2]1[CH:3]=[C:4]2[C:11]([C:7]([CH2:8][CH2:9][NH:10][CH2:32][C:24]3[CH:23]=[CH:22][CH:19]=[C:18]([O:17][CH2:16][C:15]([F:14])([F:29])[CH:26]([F:27])[F:28])[CH:25]=3)=[CH:6][NH:5]2)=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2NC=C(CCN)C2=CC1
Name
Quantity
176 g
Type
reactant
Smiles
FC(COC1=C(C=O)C=CC=C1)(C(F)F)F
Name
Quantity
3.325 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
35.2 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter through celite
WASH
Type
WASH
Details
wash with 500 ml of ethanol
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
Partition the residue between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous later with dichloromethane
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C2C(=CNC2=C1)CCNCC1=CC(=CC=C1)OCC(C(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.